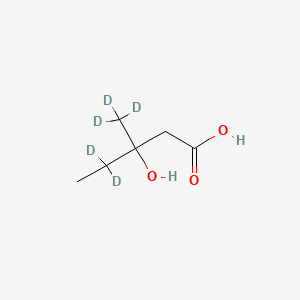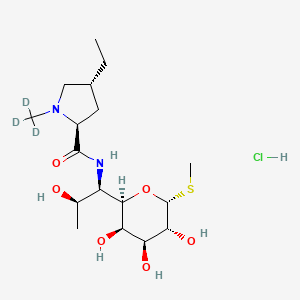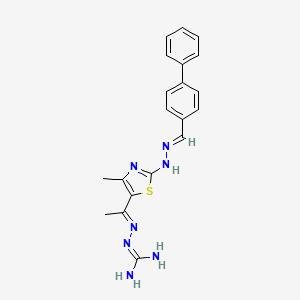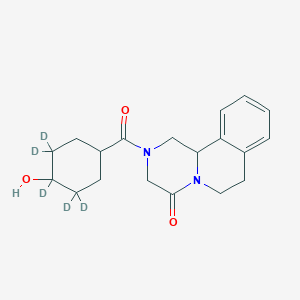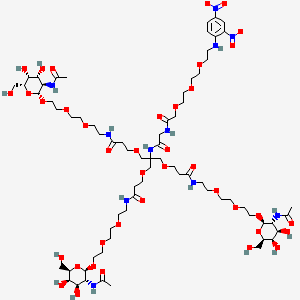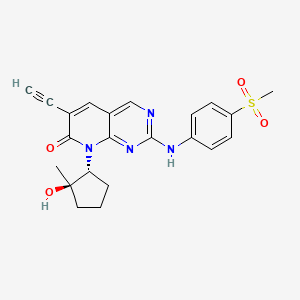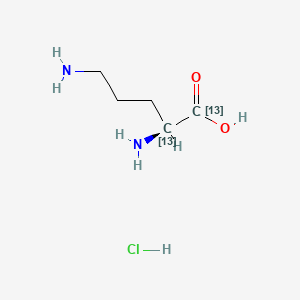
Penicolinate A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicolinate A is a derivative of picolinic acid, a compound known for its diverse biological activities. It is produced by the endophytic fungus Penicillium species BCC16054
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penicolinate A can be synthesized using the Sonogashira coupling reaction as a key step . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of the Penicillium species BCC16054 under controlled conditions to produce the compound . The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: Penicolinate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Penicolinate A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of malaria and tuberculosis.
Industry: It can be used in the development of new antimicrobial agents and other bioactive materials.
Mecanismo De Acción
Penicolinate A exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . Similarly, its antitubercular activity is due to its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparación Con Compuestos Similares
- Penicolinate C
- Penicolinate D
Propiedades
Fórmula molecular |
C24H32N2O4 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
methyl 5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3 |
Clave InChI |
KQNPVQGFUTVYPP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



